3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with a triazinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazinyl group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted triazinyl compounds.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The triazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonyl functionality.
Triazinyl derivatives: Compounds with similar triazinyl groups but different substituents.
Uniqueness
3-(benzenesulfonyl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}propanamide is unique due to the combination of the benzenesulfonyl and triazinyl groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-22(2)16-19-14(20-17(21-16)23(3)4)12-18-15(24)10-11-27(25,26)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSRWDWWJLZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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